[(3,4-DIMETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE
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Overview
Description
[(3,4-DIMETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-DIMETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE typically involves multiple steps, including the formation of the tetrazole ring, the introduction of the thioether linkage, and the final amination step. Common reagents used in these reactions include sodium azide for tetrazole formation, thiols for thioether linkage, and amines for the final amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(3,4-DIMETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [(3,4-DIMETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, or affecting gene expression. The exact mechanism would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
[(3,4-DIMETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H23N5O2S |
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Molecular Weight |
385.5g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-(1-phenyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C19H23N5O2S/c1-25-17-10-9-15(13-18(17)26-2)14-20-11-6-12-27-19-21-22-23-24(19)16-7-4-3-5-8-16/h3-5,7-10,13,20H,6,11-12,14H2,1-2H3 |
InChI Key |
QWHKRVCKYKXLSB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CNCCCSC2=NN=NN2C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCCSC2=NN=NN2C3=CC=CC=C3)OC |
Origin of Product |
United States |
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